Miriplatin
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Overview
Description
. This compound is a coordination complex involving platinum, which is known for its applications in medicinal chemistry, particularly in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Miriplatin typically involves the reaction of cyclohexane-1,2-diamine with a platinum(II) precursor, followed by the introduction of tetradecanoate as a ligand. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the stability of the complex.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Miriplatin undergoes various types of chemical reactions, including:
Oxidation: The platinum center can undergo oxidation, altering its oxidation state and potentially changing the compound’s reactivity.
Reduction: Reduction reactions can revert the platinum center to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the tetradecanoate ligand can be replaced by other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a higher oxidation state platinum complex, while substitution reactions can produce a variety of new coordination complexes.
Scientific Research Applications
Miriplatin has a wide range of scientific research applications:
Chemistry: It is used in studies involving coordination chemistry and catalysis.
Biology: The compound’s interactions with biological molecules are of interest for understanding its potential biological effects.
Medicine: As a platinum-based compound, it is investigated for its anticancer properties, similar to other platinum-based drugs like cisplatin and oxaliplatin.
Industry: The compound’s unique properties make it useful in various industrial applications, including materials science and nanotechnology.
Mechanism of Action
The mechanism of action of Miriplatin involves its interaction with cellular components, particularly DNA. The platinum center binds to DNA, causing cross-linking and disrupting DNA replication and transcription. This leads to cell cycle arrest and apoptosis, making it effective in cancer treatment . The molecular targets include DNA and various proteins involved in DNA repair pathways.
Comparison with Similar Compounds
Similar Compounds
Cisplatin: Another platinum-based anticancer drug with a similar mechanism of action.
Oxaliplatin: Contains a different ligand structure but also used in cancer treatment.
Carboplatin: Similar to cisplatin but with a different leaving group, resulting in different pharmacokinetics and side effects.
Uniqueness
Miriplatin is unique due to its specific ligand structure, which may confer different reactivity and biological activity compared to other platinum-based compounds. Its tetradecanoate ligand can influence its solubility, stability, and interaction with biological molecules, potentially offering advantages in certain applications.
Properties
IUPAC Name |
cyclohexane-1,2-diamine;platinum(2+);tetradecanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H28O2.C6H14N2.Pt/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;7-5-3-1-2-4-6(5)8;/h2*2-13H2,1H3,(H,15,16);5-6H,1-4,7-8H2;/q;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIHRZPJIYJKAZ-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68N2O4Pt |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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